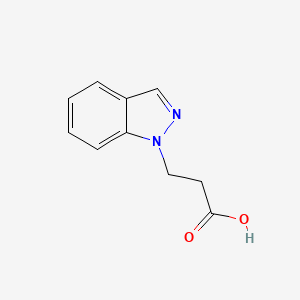

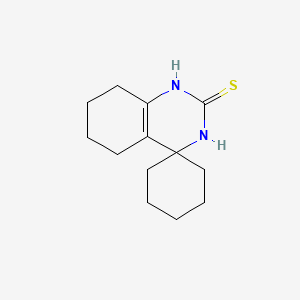

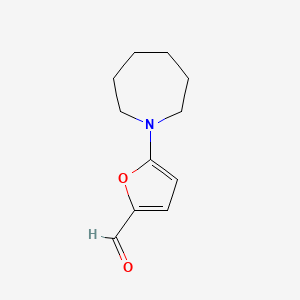

![molecular formula C10H8N4O B1298854 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 83702-52-7](/img/structure/B1298854.png)

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C10H8N4O and its molecular weight is 200.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A series of new pyrazolo[1,5-a]pyrimidine derivatives synthesized from 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile precursors demonstrated significant antimicrobial activity. The synthesis process employed deep eutectic solvents (DES), offering a benign environment, high yield, and a scalable and simple work-up procedure (Deshmukh et al., 2016). Another study involved the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot, three-component reaction, displaying significant antibacterial activity (Rostamizadeh et al., 2013).

Tumor Imaging with Positron Emission Tomography

Research on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET) revealed promising results. Modifications to the compounds to introduce polar groups showed significant differences in tumor uptake, indicating potential applications in cancer diagnosis and treatment monitoring (Xu et al., 2012).

Synthesis of Novel Derivatives for Biological Screening

The synthesis of novel pyridine and fused pyridine derivatives from related precursors, followed by molecular docking screenings and antimicrobial as well as antioxidant activity evaluations, showcased the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing new bioactive compounds (Flefel et al., 2018).

Microwave-Assisted Synthesis

A microwave-assisted synthesis method was developed for creating triazolopyrimidine derivatives from related compounds. This method proved efficient, promising, and environmentally friendly, offering a green synthetic approach to potentially bioactive molecules (Divate & Dhongade-Desai, 2014).

Safety and Hazards

Direcciones Futuras

While specific future directions for this compound are not available, the synthesis and study of similar compounds continue to be an active area of research. For instance, hybrid molecules, which include similar structures, maintain a stronghold in the drug market, with over 60% of drug candidates in pharmaceutical industries .

Mecanismo De Acción

Target of Action

This compound is a product for proteomics research , and its specific targets are still under investigation.

Biochemical Pathways

Related compounds have been shown to exhibit antioxidant activities , suggesting that this compound may also interact with pathways related to oxidative stress.

Result of Action

Related compounds have shown cytotoxicity against certain cancer cell lines , suggesting potential anticancer activity.

Análisis Bioquímico

Biochemical Properties

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in nucleotide metabolism, such as kinases and phosphatases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions result in alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as adenosine deaminase and xanthine oxidase, affecting the levels of key metabolites like adenosine and uric acid. These interactions can influence metabolic flux and alter the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include nucleoside transporters and serum albumin, which facilitate the compound’s movement across cell membranes and its accumulation in specific tissues. This distribution pattern can affect the compound’s localization and its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytosolic enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s role in cellular metabolism and signaling .

Propiedades

IUPAC Name |

6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSWMPRBOLNAMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=C(C=NN12)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348638 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83702-52-7 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

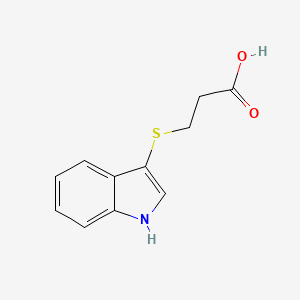

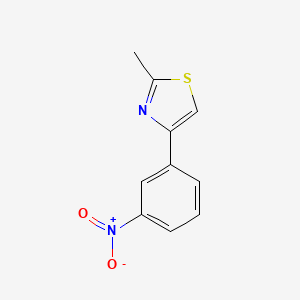

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

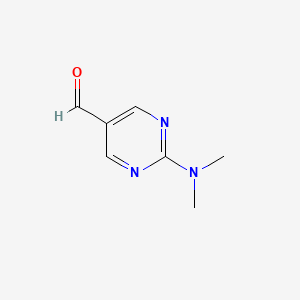

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)